Cytidine 2'-phosphate(2-)

Description

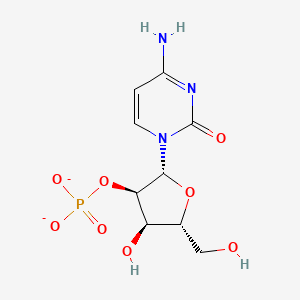

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N3O8P-2 |

|---|---|

Molecular Weight |

321.18 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |

InChI Key |

YQUAKORMLHPSLZ-XVFCMESISA-L |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Contextualization Within Ribonucleotide Biochemistry

Ribonucleotides are fundamental building blocks for RNA and are involved in a myriad of cellular processes, including energy metabolism and signal transduction. umich.edulibretexts.orgfsu.edu Phosphorylated nucleosides, such as Cytidine (B196190) 2'-phosphate(2-), are central to biochemistry, acting as substrates and regulators for thousands of enzymes. umich.edu The position of the phosphate (B84403) group on the ribose sugar is critical for the nucleotide's function. While 3',5'-phosphodiester bonds form the backbone of nucleic acids, the presence of a phosphate at the 2'-position, as in Cytidine 2'-phosphate(2-), points to distinct metabolic and regulatory roles. fsu.edunumberanalytics.com For instance, Cytidine 2'-phosphate is a product of 2',3'-cyclic-nucleotide 3'-phosphodiesterase, an enzyme important in the central nervous system. hmdb.ca

Enzymatic Biosynthesis and in Vivo Derivation of Cytidine 2 Phosphate 2

Formation as a Product of 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNP) Activity

Cytidine (B196190) 2'-phosphate(2-) is a direct product of the enzymatic activity of 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNP), also known as CNPase. wikipedia.orguniprot.orghmdb.ca This enzyme catalyzes the hydrolysis of a nucleoside 2',3'-cyclic phosphate (B84403) by adding a water molecule, which results in the formation of a nucleoside 2'-phosphate. wikipedia.orghmdb.cahmdb.ca CNPase is a highly abundant, myelin-associated enzyme in the vertebrate nervous system, constituting a significant portion of the total protein in central nervous system myelin. wikipedia.orgplos.org

The catalytic mechanism of CNPase is analogous to the second step of the reaction mechanism for RNase A. wikipedia.orgplos.org The active site of CNPase contains two conserved HxT/Sx motifs, characteristic of the 2H phosphoesterase superfamily. plos.org It is proposed that the histidine and threonine residues in these motifs coordinate the scissile phosphodiester bond and facilitate its hydrolysis through transition-state stabilization and general acid-base catalysis. nih.gov While the precise details of substrate binding are still under investigation, structural studies of the CNPase phosphodiesterase domain with bound ligands like 2'-AMP have provided significant insights into the reaction mechanism. plos.org Mutagenesis studies have highlighted the critical role of the histidine residues in the catalytic process. plos.org

CNPase exhibits the ability to hydrolyze both purine (B94841) and pyrimidine (B1678525) 2',3'-cyclic nucleotides. wikipedia.org In vitro studies have confirmed that CNPase specifically catalyzes the hydrolysis of 2',3'-cyclic nucleotides to produce 2'-nucleotides. wikigenes.org The hydrolysis of pyrimidine nucleoside 2',3'-cyclic phosphates, such as cytidine 2',3'-cyclic phosphate, is generally faster than that of purine ones. ttu.ee

| Substrate | Enzyme | Product |

| Nucleoside 2',3'-cyclic phosphate | 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNP) | Nucleoside 2'-phosphate |

| Cytidine 2',3'-cyclic phosphate | 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNP) | Cytidine 2'-phosphate |

Mechanistic Details of CNP-Catalyzed Hydrolysis of Cyclic Nucleotides

Role as an Intermediate in Ribonucleic Acid Hydrolysis Pathways

Cytidine 2'-phosphate(2-) serves as an important intermediate in the broader pathways of ribonucleic acid (RNA) hydrolysis. The cleavage of RNA by certain ribonucleases initially generates 2',3'-cyclic phosphate termini. frontiersin.org These cyclic intermediates, including cytidine 2',3'-cyclic phosphate, are then hydrolyzed to their corresponding 2'- or 3'-monophosphates. smolecule.comnih.gov Specifically, the action of enzymes like CNPase on these cyclic ends results in the formation of 2'-phosphates, such as Cytidine 2'-phosphate(2-). plos.orgnih.gov This enzymatic step is a crucial part of RNA processing and degradation pathways. nih.govnih.gov For instance, in yeast tRNA splicing, a similar reaction is carried out by the cyclic phosphodiesterase (CPD) domain of the tRNA ligase Trl1, which converts a 2',3'-cyclic phosphodiester RNA terminus into a 3'-OH, 2'-PO4 product. nih.gov Mammalian CNP has been shown to be capable of performing this essential 3' end-healing step in yeast, highlighting its role as an RNA repair enzyme. nih.gov

Molecular Recognition and Functional Consequences of Cytidine 2 Phosphate 2

Enzymatic Inhibition and Kinetic Characterization

Mechanism of Competitive Inhibition of Ribonuclease Activity

Cytidine (B196190) 2'-phosphate is a well-characterized competitive inhibitor of pancreatic ribonuclease (RNase). researchgate.net Competitive inhibition occurs when the inhibitor molecule, in this case 2'-CMP, reversibly binds to the active site of the enzyme, the same site that the natural substrate would occupy. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The effectiveness of 2'-CMP as an inhibitor is due to its structural similarity to the natural substrates of RNase, such as ribonucleic acid (RNA) and cyclic nucleotides like cytidine 2',3'-cyclic phosphate (B84403). researchgate.net

The competitive nature of this inhibition has been demonstrated in kinetic studies. For example, the presence of 2'-CMP was shown to decrease the association rate of placental ribonuclease inhibitor (PRI) with RNase A. nih.gov This effect is consistent with a competitive mechanism, where 2'-CMP occupies the active site and sterically hinders the binding of the much larger PRI molecule. nih.gov The binding of competitive inhibitors like nucleotides is understood to involve not only a phosphate-binding site but also an additional pyrimidine-binding site on the enzyme. annualreviews.org

Determination of Dissociation Constants and Enzyme-Substrate Affinity

The affinity of Cytidine 2'-phosphate for ribonuclease has been quantified by determining the dissociation constant (Kᵢ or Kₔ), a measure of the inhibitor's binding tightness to the enzyme. A lower Kᵢ value indicates a higher affinity. Spectrophotometric methods have been used to study the binding of 2'-CMP to RNase in the absence of a substrate. researchgate.net These studies yielded a dissociation constant of 3.4 ± 0.7 x 10⁻⁴ M. researchgate.net This value shows good agreement with the Kᵢ of 2.7 x 10⁻⁴ M calculated from experiments measuring the competitive inhibition of cytidine 2',3'-cyclic phosphate hydrolysis, confirming the consistency of the measurements across different methods. researchgate.net

Quantitative affinity chromatography is another technique employed to measure these interactions. nih.gov In this method, the elution volume of RNase from an affinity column is measured in the presence of varying concentrations of 2'-CMP as a competing soluble ligand. nih.gov Analysis of the elution data allows for the calculation of the dissociation constant (Kᵢ) for the enzyme-inhibitor complex, with results that are comparable to those obtained from solution-based kinetic inhibition studies. nih.gov

Dissociation Constants for Cytidine 2'-phosphate and Ribonuclease A

| Method | Dissociation Constant (Kₔ/Kᵢ) | Reference |

|---|---|---|

| Spectrophotometry (Direct Binding) | 3.4 ± 0.7 x 10⁻⁴ M | researchgate.net |

| Kinetic Inhibition Analysis | 2.7 x 10⁻⁴ M | researchgate.net |

| Quantitative Affinity Chromatography | Similar to values from kinetic inhibition | nih.gov |

Multi-phasic Kinetic Behavior in Ribonuclease-Catalyzed Reactions

The enzymatic hydrolysis of cytidine 2',3'-cyclic phosphate (C>p), a substrate closely related to 2'-CMP, by Ribonuclease A does not always follow simple Michaelis-Menten kinetics. researchgate.net At high concentrations of the substrate, the reaction exhibits multi-phasic kinetic behavior. researchgate.netsigmaaldrich.cn This complexity suggests a reaction mechanism involving more than a single enzyme-substrate intermediate. researchgate.net

The kinetic data for the hydrolysis of C>p can be interpreted in terms of a mechanism that includes at least two intermediate complexes. researchgate.net This multi-step process can lead to non-linear relationships between reaction velocity and substrate concentration, deviating from the classic hyperbolic curve. Such complex kinetics underscore the intricate nature of the interactions within the RNase active site during the catalytic cycle. The presence of multiple intermediate steps has also been invoked to explain the kinetic behavior of RNase with other substrates, highlighting the dynamic and multi-faceted nature of its catalytic mechanism. rsc.org

Biological Systemic Impact Linked to Cytidine 2'-phosphate(2-) Precursors

Association with Myelin Metabolism and Central Nervous System Integrity

Precursors of Cytidine 2'-phosphate, most notably Cytidine 5'-diphosphocholine (CDP-choline or Citicoline), play a significant role in the health and integrity of the central nervous system (CNS), particularly in myelin metabolism. nih.govoup.com Myelin is a lipid-rich sheath that insulates nerve axons, enabling rapid nerve impulse conduction and maintaining axonal health. nih.gov

CDP-choline is a naturally occurring endogenous compound that serves as a critical intermediate in the primary pathway for the biosynthesis of phosphatidylcholine, a major phospholipid component of cell membranes and myelin sheaths. oup.comoup.comresearchgate.net When administered exogenously, CDP-choline is hydrolyzed into cytidine and choline (B1196258). nih.govmdpi.com In the brain, cytidine is converted to cytidine triphosphate (CTP), which then combines with phosphocholine (B91661) (derived from the choline component) to reform CDP-choline. nih.gov This is a rate-limiting step in the synthesis of phosphatidylcholine. oup.com

Animal studies have demonstrated that CDP-choline can enhance myelin repair and regeneration (remyelination) following demyelinating events. nih.govmdpi.com The proposed mechanism involves the stimulation of oligodendrocyte precursor cell (OPC) proliferation. oup.comoup.com This leads to an increased number of mature, myelin-producing oligodendrocytes, which results in more effective remyelination of damaged axons and the formation of thicker myelin sheaths. oup.commdpi.com This enhanced myelin regeneration has been associated with functional recovery, such as improved motor coordination in animal models. oup.comoup.com Therefore, by supplying the necessary precursors for phospholipid synthesis, compounds like CDP-choline support the structural integrity of neuronal membranes and the critical process of myelination in the CNS. nih.govnih.gov

Effects of CDP-Choline on CNS Myelination in Animal Models

| Observed Effect | Mechanism | Reference |

|---|---|---|

| Enhanced remyelination | Increased number of myelinated axons and thicker myelin sheaths | oup.commdpi.com |

| Increased oligodendrocyte numbers | Enhanced proliferation of oligodendrocyte precursor cells (OPCs) | nih.govoup.com |

| Improved motor coordination | Functional recovery linked to myelin regeneration | oup.comoup.com |

| Support of membrane integrity | Serves as a precursor for phosphatidylcholine synthesis | nih.govresearchgate.net |

Neurological Implications of Impaired CNP Function (Axonal Degeneration)

The proper functioning of 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP), an enzyme abundant in the myelin sheath of the central and peripheral nervous systems, is critical for the long-term health and integrity of axons. researchgate.netoup.com When CNP function is impaired, a cascade of detrimental events can be initiated, leading to significant neurological consequences, most notably axonal degeneration. plos.org This process is characterized by the swelling and eventual breakdown of axons, which are the primary conduits for nerve impulses. researchgate.net

Research has shown that the absence or reduced activity of CNP is linked to severe neurodegenerative conditions. nih.gov While initially thought to be primarily involved in the formation of myelin, studies have revealed that CNP's role in axonal support is distinct from its function in myelination. researchgate.net In fact, mice lacking CNP develop significant axonal swellings and neurodegeneration even when myelin appears structurally normal. researchgate.netjneurosci.org This indicates that CNP provides essential trophic support to axons, independent of the myelin sheath's insulating role. nih.gov

The neurological fallout from impaired CNP function is not limited to animal models. In humans, mutations in the CNP gene have been correlated with white matter loss and associated neurodegeneration. researchgate.net Similarly, certain canine breeds with CNP gene mutations exhibit myelin abnormalities and lysosomal storage diseases. researchgate.netnih.gov These findings underscore the conserved and critical role of CNP across different species.

The molecular mechanisms underlying axonal degeneration due to CNP deficiency are multifaceted. One leading hypothesis involves the accumulation of 2',3'-cyclic AMP (2',3'-cAMP), a substrate of CNP. nih.govneurosci.cn In the absence of functional CNP, 2',3'-cAMP can build up to toxic levels within oligodendrocytes, the myelin-producing cells of the central nervous system. nih.gov This accumulation is thought to disrupt mitochondrial function and contribute to axonal damage. frontiersin.org Conversely, the breakdown of 2',3'-cAMP by CNP produces 2'-AMP, which can be further metabolized to adenosine, a neuroprotective molecule. nih.govneurosci.cn Thus, impaired CNP function may lead to both the accumulation of a toxic compound and a deficit in a protective one. nih.govfrontiersin.org

Another aspect of CNP's function relates to its interaction with the cytoskeleton of oligodendrocytes. plos.orgresearchgate.net CNP is known to bind to both actin and tubulin, and this interaction is believed to be important for maintaining the structure of the non-compact myelin, which includes the cytoplasmic channels that facilitate communication and transport between the oligodendrocyte cell body and the myelin sheath. researchgate.netresearchgate.net Disruption of these channels due to faulty CNP could impair the delivery of essential molecules to the axon, contributing to its degeneration. jneurosci.org

The consequences of impaired CNP function extend beyond the immediate structural damage to axons. Axonal degeneration leads to the disruption of neural circuits, which can manifest in a variety of neurological symptoms. oup.com In mouse models, CNP deficiency has been linked to progressive ataxia, paralysis, and a shortened lifespan. nih.gov Even heterozygous mice, with only a partial reduction in CNP levels, can develop behavioral abnormalities with age, including anxiety and depression-like behaviors. oup.com

The table below summarizes key research findings on the consequences of impaired CNP function, highlighting the consistent observation of axonal degeneration across different models and species.

| Model Organism/Species | Type of CNP Impairment | Key Neurological Findings | Reference(s) |

| Mouse | Knockout (Cnp-/-) | Progressive axonal degeneration, axonal swellings, neurodegeneration, ataxia, paralysis, premature death. | plos.orgresearchgate.netnih.gov |

| Mouse | Heterozygous (Cnp+/-) | Age-related anxiety, impaired social interaction, depression, catatonia, microgliosis, astrogliosis, and axonal degeneration without overt demyelination. | oup.com |

| Human | Homozygous missense mutation | White matter loss and associated neurodegeneration. | researchgate.net |

| Dog (Weimaraner, Dalmatian) | Missense and other variants | Myelin abnormalities, accumulation of lysosomal storage bodies, brain atrophy. | researchgate.netnih.gov |

| Rat (Sciatic Nerve Injury) | Crushed and transected nerve | CNPase activity drops sharply during early degeneration and increases during regeneration, suggesting a role in myelination-dependent axonal health. | nih.gov |

These findings collectively demonstrate that the role of CNP extends far beyond simple myelination. Its function is intrinsically linked to the long-term maintenance and survival of axons. Impairment of CNP, and by extension the metabolism of its substrate cytidine 2'-phosphate(2-), sets in motion a degenerative process that has profound implications for neurological health. The resulting axonal degeneration disrupts the fundamental communication network of the nervous system, leading to a range of debilitating neurological disorders.

Advanced Chemical Synthesis Strategies and Derivatization for Research

Regioselective Phosphorylation Methods to Yield 2'-Phosphates

Achieving regioselective phosphorylation at the 2'-position of a ribonucleoside is a significant chemical challenge due to the presence of multiple hydroxyl groups (2', 3', and 5') of similar reactivity. umich.edu Effective synthesis, therefore, necessitates sophisticated strategies that often rely on the use of protecting groups to block alternative reaction sites. umich.eduumich.edu

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including phosphates, with inversion of stereochemistry. researchgate.netnih.gov This reaction involves the activation of a hydroxyl group by a combination of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netumich.edu

In the context of cytidine (B196190), a suitably protected nucleoside, where the 3'- and 5'-hydroxyls are blocked, can be subjected to Mitsunobu conditions in the presence of a phosphate (B84403) donor (e.g., dibenzyl phosphate). The reaction proceeds through the formation of an alkoxyphosphonium salt at the 2'-position, which is then displaced by the phosphate nucleophile. umich.edu While this method has been successfully applied to pyrimidine (B1678525) nucleosides, its application to purine (B94841) nucleosides is often complicated by a competing intramolecular cyclization reaction, where the N-3 position of the purine base attacks the activated 5'-carbon, forming N3,5'-cyclonucleosides. umich.eduumich.edu For this reason, phosphorylation of pyrimidines like cytidine under Mitsunobu conditions generally proceeds with better yields than for purines. umich.edu Researchers have also explored using triisopropyl phosphite (B83602) as an alternative to triphenylphosphine to simplify the purification process, as the resulting phosphate by-product is more water-soluble than triphenylphosphine oxide. researchgate.net

Beyond the Mitsunobu reaction, several other strategies have been developed for the regioselective introduction of a phosphoryl group at the 2'-position. These methods typically require a multi-step approach involving the strategic use of protecting groups to differentiate the ribonucleoside's hydroxyls.

A common strategy involves protecting the 5'-hydroxyl, often with an acid-labile group like dimethoxytrityl (DMTr), and the 3'-hydroxyl. Subsequently, the exposed 2'-hydroxyl can be phosphorylated. umich.edu However, direct phosphorylation of an unprotected nucleoside often lacks selectivity. umich.edu

More advanced methods focus on the activation of the phosphorylating agent or the use of highly selective reagents. For instance, novel phosphitylating reagents have been developed for one-pot syntheses, although many are designed for 5'-regioselectivity. nih.gov An innovative approach involves the electrophilic activation of a nucleoside 5'-phosphorothioate using reagents like 2,4-dinitrochlorobenzene (DNCB), which forms a highly reactive thioester intermediate capable of coupling with phosphate reagents. rsc.org While demonstrated for oligophosphate synthesis at the 5'-position, the principle of activating a modified phosphate could potentially be adapted for 2'-functionalization.

Enzyme-catalyzed reactions offer exceptional regioselectivity. Lipases and esterases can be used for the selective deacetylation of a peracetylated cytidine precursor. For example, specific enzymes can hydrolyze acetyl groups at the 3'- and 5'-positions, leaving the 2'-O-acetyl group intact, or vice versa, thereby exposing a single hydroxyl group for subsequent chemical phosphorylation. tandfonline.com This chemoenzymatic approach combines the efficiency of chemical synthesis with the precision of biological catalysts.

Mitsunobu Reaction-Based Methodologies

Prebiotic Chemical Evolution and RNA World Hypotheses

The RNA World hypothesis posits that RNA, or a similar nucleic acid, was the central biopolymer for both genetic information storage and catalytic activity before the evolution of DNA and proteins. A critical aspect of this hypothesis is the plausible prebiotic synthesis of RNA from its constituent ribonucleotides. In this context, Cytidine 2'-phosphate(2-) and its related cyclic form, cytidine 2',3'-cyclic phosphate, emerge as key players in non-enzymatic chemical processes that could have led to the first RNA polymers on early Earth.

Role in the Cyclization and Oligomerization of Ribonucleotides

The formation of RNA-like polymers from monomeric ribonucleotides is a thermodynamically challenging process in an aqueous environment. The instability of 5'-activated nucleotides, which are the precursors in modern biological RNA synthesis, in water makes their efficient oligomerization under prebiotic conditions unlikely. nih.gov An alternative and promising route involves the use of ribonucleoside 2',3'-cyclic phosphates (N>p's) as the monomeric units for polymerization. kcl.ac.uk These cyclic compounds are intrinsically activated towards oligomerization. kcl.ac.uk

Cytidine 2'-phosphate(2-) is a direct hydrolysis product of cytidine 2',3'-cyclic phosphate (C>p). nih.gov Research has demonstrated that under specific prebiotic conditions, this hydrolysis is not a dead end but part of a reversible cycle that can drive the formation of RNA oligomers. The polymerization of N>p's, including C>p, can be facilitated by environmental factors such as evaporation or eutectic freezing, which would have concentrated the monomers. acs.org

Recent studies have shown that the polymerization of 2',3'-cyclic nucleotides can occur efficiently under wet-dry cycling conditions at room temperature and a mild alkaline pH. chemrxiv.org This process does not require external activators and can lead to the formation of oligomers, with guanosine-based cyclic nucleotides showing particularly high reactivity. chemrxiv.orgchemrxiv.org Furthermore, the presence of lipids has been observed to enhance the formation of extended products in reactions involving cytidine 2',3'-cyclic monophosphate (cCMP). biorxiv.org

The process of oligomerization is not limited to homogenous solutions. It has been demonstrated that heated air-water interfaces under alkaline drying conditions can promote the reaction of 2',3'-cyclic nucleotides to form copolymers up to 10-mers in length. chemrxiv.org In these scenarios, it is proposed that a more reactive nucleotide, such as cGMP, could polymerize first, creating a scaffold that facilitates the copolymerization of other less reactive nucleotides like cCMP. chemrxiv.org This provides a plausible mechanism for the formation of mixed-sequence RNA strands, a crucial step towards the emergence of informational polymers.

The table below summarizes the conditions and outcomes of various non-enzymatic oligomerization experiments involving 2',3'-cyclic ribonucleotides.

| Experimental Condition | Monomers | Enhancing Factors | Outcome |

| Wet-dry cycling, room temperature, mild alkaline pH | All four 2',3'-cyclic nucleotides | None (no external activator) | Efficient polymerization, with guanosine (B1672433) showing the highest yield. chemrxiv.org |

| Alkaline drying conditions (pH 7-12, 40-80°C) at air-water interfaces | All four 2',3'-cyclic nucleotides | K+ ions | Formation of copolymers up to 10-mers. chemrxiv.org |

| Dehydration-rehydration cycles (90°C, pH 8) | Purine and pyrimidine 2',3'-cNMPs | Lipids (for cCMP reactions) | Primer extension of up to two nucleotides. biorxiv.org |

| Eutectic ice phase (-7°C) | All four N>p's | Hairpin ribozyme variant | Catalyzed addition to the 5'-hydroxyl termini of RNA strands. acs.orgnih.gov |

Chemical Reversibility of 2',3'-Cyclic Phosphate Hydrolysis

A significant challenge to the role of 2',3'-cyclic nucleotides in prebiotic RNA synthesis is their tendency to hydrolyze in water to a mixture of the corresponding 2'- and 3'-monophosphates, including Cytidine 2'-phosphate. nih.gov This hydrolysis would deplete the pool of activated monomers needed for polymerization. However, research has shown that this hydrolysis is a reversible process under plausible prebiotic conditions, allowing for the regeneration of the active cyclic form.

A key finding is the role of cyanoacetylene (B89716), a prebiotically plausible reagent, in driving the cyclization of Cytidine 2'-phosphate and Cytidine 3'-phosphate back to Cytidine 2',3'-cyclic phosphate (C>p). nih.gov Cyanoacetylene was also implicated in the original prebiotic synthesis of C>p, suggesting a consistent chemical environment could both form and regenerate the necessary monomers. nih.gov While excess cyanoacetylene can derivatize the nucleobase, this modification is reversible at a neutral pH. nih.gov This demonstrates a robust pathway for maintaining a supply of 2',3'-cyclic nucleotides for oligomerization, even in the presence of water.

The regeneration of N>p's from their 2'- and 3'-monophosphate hydrolysis products is not limited to cyanoacetylene. It is proposed that other simple, prebiotically plausible electrophiles could also facilitate this cyclization. acs.org This reversibility is a crucial element in models of prebiotic RNA synthesis, as it allows for the recycling of hydrolyzed monomers back into an activated state, ready for polymerization. This cyclical process of hydrolysis and re-cyclization provides a more sustainable pathway for the gradual buildup of RNA oligomers on the early Earth.

Quantitative and Qualitative Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of nucleotides like Cytidine (B196190) 2'-phosphate. It is widely applied for both assessing the purity of a sample and for quantifying the concentration of the compound. separationmethods.comsigmaaldrich.comsigmaaldrich.com For instance, the purity of synthetic Cytidine 2′,3′-cyclic monophosphate is routinely confirmed by HPLC, with standards often requiring a purity of ≥95%. sigmaaldrich.comsigmaaldrich.com

Quantitative analysis using HPLC is crucial in various research contexts, such as monitoring the production of cytidine in microbial fermentation processes. In these applications, HPLC is used as a definitive method to measure the concentration of cytidine in culture supernatants, providing a benchmark against which other, often higher-throughput, assays are validated. plos.org A study comparing a novel enzymatic assay to HPLC for cytidine quantification in fermentation broths found a strong correlation between the two methods, confirming the accuracy of the enzymatic assay for biological samples. plos.org Similarly, HPLC methods have been developed and validated for determining the activity of enzymes like 5'-phosphodiesterase (5'-PDE) by quantifying the 5'-nucleotides produced, including Cytidine 5'-monophosphate (5'-CMP). researchgate.net The reliability of these HPLC methods is established through validation parameters such as linearity, precision, and reproducibility. researchgate.netkosfaj.org

Table 1: Example HPLC Conditions for Nucleotide Analysis

| Parameter | Method 1: Analysis of 5'-Nucleotides researchgate.net | Method 2: Nucleotides in Dairy Products kosfaj.org | Method 3: Simultaneous Nucleotide/Nucleoside Analysis nih.gov |

|---|---|---|---|

| Column | Diamonsil C18 (5µm, 250 x 4.6 mm) | Capcellpak UG 120 C18 (5 µm, 4.6×250 mm) | Synergi Polar-RP 80 Å (10 µm, 250 × 4.6 mm) |

| Mobile Phase | Acetonitrile and 50 mmol/L tetrabutylammonium (B224687) dihydrogen phosphate (B84403) (pH 5.0) | 10 mM KH2PO4 (pH 5.6) | Gradient of Phosphate buffer (pH 6) with tetrabutylammonium hydrogen sulfate (B86663) and Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV (Diode Array Detector) | UV at 254 nm |

| Temperature | 30°C | 40°C | Not specified |

The separation of highly polar compounds like nucleosides and nucleotides presents a challenge that has been addressed by several chromatographic techniques. bohrium.com The most common approaches involve reversed-phase (RP) and ion-exchange chromatography. separationmethods.com

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique. However, because nucleotides are very polar, they are often poorly retained on standard C18 columns. sielc.com To overcome this, ion-pairing agents, such as tetrabutylammonium hydrogen sulfate (TBAHS), are added to the mobile phase. nih.gov These agents form a neutral ion pair with the charged phosphate groups of the nucleotides, increasing their retention on the nonpolar stationary phase. This "paired-ion" chromatography mechanism allows for the effective separation of various nucleoside phosphates. nih.gov

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Anion-exchange chromatography is particularly suitable for nucleotides, which are anionic due to their phosphate groups. nih.gov Column-switching techniques that combine a reversed-phase column for separating bases and nucleosides with an anion-exchange column for separating nucleotides have been developed for comprehensive profiling of nucleic acid components. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a valuable alternative for separating polar analytes. bohrium.comwaters.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is suitable for mass spectrometry. bohrium.comqut.edu.au This technique is effective for retaining and separating nucleobases, nucleosides, and nucleotides, often providing different selectivity compared to RP-HPLC. bohrium.comwaters.com

Spectrophotometric Assays for Enzyme Kinetics and Concentration Determination

Spectrophotometry provides a robust and accessible method for determining the concentration of nucleotides and for studying the kinetics of enzymes that act upon them. separationmethods.complos.org A classic example is the spectrophotometric assay for bovine pancreatic ribonuclease, which uses Cytidine 2′:3′-cyclic phosphate as a substrate. portlandpress.comnih.govnih.gov The hydrolysis of the cyclic phosphate to Cytidine 3'-phosphate by the enzyme leads to a change in the ultraviolet (UV) absorbance, which can be monitored over time to determine the reaction rate. researchgate.net

This principle is applied to study enzyme kinetics in detail, including the influence of factors like pH on kinetic parameters. cdnsciencepub.com By measuring the initial reaction velocity at various substrate concentrations, key kinetic constants such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. researchgate.netlibretexts.org Furthermore, enzymatic assays coupled with spectrophotometric detection have been developed for high-throughput screening. For instance, an assay for cytidine was developed by coupling the enzyme cytidine deaminase with the indophenol (B113434) method, where the ammonia (B1221849) produced from cytidine deamination is measured colorimetrically at 630 nm. plos.org This allows for the rapid quantification of cytidine in a large number of samples. plos.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for monitoring the interactions between cytidine phosphates and other molecules, such as metal ions and polyamines. nih.gov When a cytidine phosphate interacts with another species, the electronic environment of the cytidine base can be altered, leading to a shift in its UV absorption spectrum. acs.org

For example, studies on the interaction between pyrimidine (B1678525) nucleotides like Cytidine-5'-diphosphate (CDP) and copper(II) ions have used UV-Vis spectroscopy, alongside other methods, to identify the centers of interaction. nih.govmdpi.com These spectral methods help to elucidate the coordination modes of the complexes formed. mdpi.comresearchgate.net In other research, UV-Vis titration has been employed to determine the binding constants of synthetic receptors for cytidine phosphates. The change in absorbance of the receptor upon addition of the nucleotide is measured and fitted to a binding model to quantify the strength of the interaction. acs.org This approach is essential for understanding the principles of molecular recognition involving nucleotides. rsc.org

Electrophoretic Techniques for Compound Characterization and Reaction Monitoring

Electrophoresis, which separates molecules based on their size and charge in an electric field, is a fundamental tool for the analysis of nucleic acids and their components, including Cytidine 2'-phosphate. wikipedia.org Because the phosphate backbone imparts a negative charge, nucleotides readily migrate in an electric field, allowing for their separation and characterization. wikipedia.org

Gel Electrophoresis: Techniques like polyacrylamide gel electrophoresis (PAGE) are used to separate and visualize nucleic acid fragments. oup.comoup.com For instance, in assays monitoring the activity of DNA deaminase enzymes (like APOBEC), denaturing PAGE is used to separate the cleaved DNA product from the full-length substrate oligonucleotide, allowing for quantification of the enzymatic reaction. nih.gov The migration of oligonucleotides in the gel can be influenced by factors such as magnetic fields, which can alter the polarity of the DNA molecules. plos.org

Capillary Electrophoresis (CE): CE offers high-resolution separation in a narrow capillary, making it a sensitive and high-throughput method. oup.com It has been successfully used to monitor enzymatic reactions, such as the enantiospecific biotransformation of cytidine analogues catalyzed by cytidine deaminase. nih.gov CE can also be employed for the characterization and analysis of nucleotides in complex samples. nih.gov For example, it has been used to determine the stability of modified pyrimidine nucleoside phosphates against snake venom phosphodiesterase. sioc-journal.cn The method's ability to monitor the progress of reactions makes it a valuable tool in enzymology and drug development. nih.govgoogle.com

Computational Biophysics and Molecular Modeling Studies

Molecular Dynamics Simulations for Solvent Interactions and Ligand Behavior

Molecular dynamics (MD) simulations are a cornerstone for studying the complex interplay between a solute like cytidine (B196190) monophosphate and its solvent environment, as well as its dynamic behavior when bound to a protein.

Solvent Interactions:

MD simulations have been employed to study the hydration patterns of cytidine and its phosphate (B84403) salts in aqueous solutions. nih.govtandfonline.com These studies reveal a distinct dual character in its interaction with water. The heterocyclic base (cytosine) moiety exhibits hydrophobic behavior, where a cage-like structure of water molecules, akin to a clathrate, forms around it. nih.govtandfonline.com In contrast, the ribose sugar and phosphate group demonstrate hydrophilic characteristics. nih.govtandfonline.com The sugar's hydroxyl groups actively participate in hydrogen bonding with water, acting as both hydrogen donors and acceptors. nih.govtandfonline.com

Constant pH molecular dynamics (CPHMD) simulations have further refined this picture by modeling the protonation states of cytidine in explicit solvent. nih.gov These simulations help in understanding how pH influences the charge state and, consequently, the interactions of the molecule. For instance, the radial distribution function (RDF) of water molecules around key atoms like the N3 of cytidine changes significantly with its protonation state. nih.gov

Ligand Behavior in Protein Complexes:

MD simulations are also crucial for analyzing the conformational dynamics of cytidine monophosphates when they function as ligands bound to enzymes. Studies on cytidine 3'-monophosphate (3'-CMP) complexed with Ribonuclease A have shown that the ligand is not static within the binding pocket. wiley.com The simulations quantified the angular fluctuations of the O-P bond and the translational motion of the ligand's center of mass. wiley.com They also revealed that the number of hydrogen bonds between the phosphate group and the protein fluctuates, with the average number decreasing as the temperature increases. wiley.com Similarly, MD simulations of cytidine 5'-monophosphate (CMP) with mycobacterium tuberculosis cytidylate kinase helped to identify the structural features responsible for the stability of the complex and ligand affinity. nih.gov

| Study Focus | Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Hydration Pattern | Cytidine, 2'-deoxycytidine (B1670253), and their phosphate salts | Heterocyclic base is hydrophobic; sugar moiety is hydrophilic. Water forms a clathrate-like structure around the base. | nih.govtandfonline.com |

| Ligand Dynamics | 3'-Cytidine monophosphate (3'-CMP) in RNase A | Quantified angular and translational fluctuations of the bound ligand. Hydrogen bonds between phosphate and protein are dynamic. | wiley.com |

| Complex Stability | Cytidine 5'-monophosphate (CMP) in MtCMPK | Identified structural features responsible for ligand affinity and stability of the enzyme-ligand complex. | nih.gov |

| Protonation States | Cytidine, Adenosine | Constant pH MD simulations can model pH-dependent protonation and its effect on solvent interaction. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties, chemical reactivity, and spectroscopic characteristics of molecules.

Electronic Structure and Reactivity:

DFT modeling has been used to explore the fundamental importance of proton transfer in the radical anions of cytidine monophosphates. acs.org In studies on 2'-deoxycytidine 5'-monophosphate (dCMPH), calculations showed that electron-induced proton transfer could occur, a process that can inhibit bond dissociation and protect against single-strand breaks in DNA. acs.org

The effects of low-energy electron attachment, a key process in radiation damage, have also been investigated. nih.gov Quantum mechanical calculations on gas-phase 2'-deoxycytidine-3'-monophosphate (B1598256) (3'-dCMPH) using Møller-Plesset perturbation theory helped to generate potential energy curves for the cleavage of the sugar-phosphate C-O bond. nih.gov These studies demonstrated that for the metastable anion formed, dissociation is driven by "charge induced dissociation" (CID) at energies below 1 eV, while quantum tunneling becomes a significant mechanism for bond rupture at energies above 1 eV. nih.gov Furthermore, analysis of the molecular orbitals indicated an electron transfer from the base to the phosphate group during strand breaks. nih.gov

Time-dependent DFT (TDDFT) has been employed to calculate the electronic transition energies of cytidine-containing oligomers after electron attachment, providing insights into their electronic spectra. acs.org These calculations, often performed using a polarizable continuum model (PCM) to simulate a solvated environment, help to understand how factors like base stacking affect the electronic properties and the ability to capture an excess electron. acs.org

| Computational Method | System Studied | Focus of Study | Key Findings | Reference(s) |

|---|---|---|---|---|

| Density Functional Theory (DFT) | 2'-deoxycytidine 5'-monophosphate (dCMPH) radical anion | Proton transfer and dissociation pathways | Electron-induced proton transfer can inhibit dissociation, offering a protective mechanism. | acs.org |

| Møller-Plesset perturbation theory (MP2) | 2'-deoxycytidine-3'-monophosphate (3'-dCMPH) | Low-energy electron induced strand breaks | Showed evidence for quantum tunneling in C-O bond cleavage and electron transfer from base to phosphate. | nih.gov |

| Time-Dependent DFT (TDDFT) | Cytidine oligomer (dCpdC) | Electronic spectra of radical anions | Calculated vertical attachment energies and showed the excess electron resides on the π* orbitals of the cytosine bases. | acs.org |

| Quantum-chemical calculations (SCS-ADC(2)) | Cytidine-formamide complex | Photochemical reactivity | Explored the S1 excited-state potential energy surface to understand differences in reactivity compared to uridine. | rsc.org |

Docking and Scoring Algorithms for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This is followed by the use of a scoring function to estimate the binding affinity.

Docking Algorithms and Applications:

Various docking algorithms have been utilized to study the interaction of cytidine monophosphates with their target enzymes. For instance, AutoDock, which is based on a Lamarckian Genetic Algorithm, has been used to perform automated docking of ligands into the active sites of kinases like uridine-cytidine kinase 2. japsonline.comrutgers.edu The general procedure involves preparing the protein and ligand structures, defining a grid box around the active site, and running multiple independent docking simulations to find the lowest binding energy poses. japsonline.com

Other programs and servers like CDOCKER and HDOCK are also used for protein-ligand and protein-RNA docking, respectively. acs.org These tools allow for the identification of potential binding modes, which are then evaluated based on docking scores that consider factors like internal ligand strain energy and receptor-ligand interaction energy. acs.org A specialized method named Pfinder has been developed specifically for predicting phosphate-binding sites. nih.gov It works by scanning a protein structure for known phosphate-binding structural motifs using the Query3D local structural comparison algorithm. nih.gov This ability to identify binding sites even in the absence of a bound ligand (apo form) makes it a valuable tool for functional annotation. nih.gov

Scoring Functions:

The success of a docking simulation is heavily reliant on its scoring function. nih.gov These functions aim to distinguish correct binding poses from incorrect ones and to rank different ligands based on their binding affinities. nih.gov While many scoring functions perform well in identifying the correct binding pose (location performance), accurately predicting the binding strength (magnitude performance) remains a significant challenge. nih.gov Good magnitude performance is crucial for virtual screening applications where the goal is to enrich a list of potential compounds with true binders. nih.gov

| Algorithm/Program | Methodology | Application Example | Reference(s) |

|---|---|---|---|

| AutoDock | Lamarckian Genetic Algorithm | Docking of potential inhibitors to uridine-cytidine kinase 2. | japsonline.com |

| Pfinder | Query3D local structural comparison | Prediction of phosphate-binding sites in proteins. | nih.gov |

| CDOCKER / HDOCK | CHARMm-based docking / Template-based and template-free docking | Docking of substrates into the active sites of phosphatases. | acs.org |

| DiffDock | Diffusion generative model | Molecular docking for chemoenzymatic synthesis studies. | mdpi.com |

Q & A

Q. What analytical techniques are commonly employed to identify and quantify Cytidine 2'-phosphate(2-) in biological samples?

To identify and quantify Cytidine 2'-phosphate(2-), researchers use a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Optimize separation using a reverse-phase C18 column with a mobile phase of potassium phosphate buffer (pH 7.4) and acetonitrile. Monitor elution at 260–280 nm for nucleoside absorbance (e.g., as applied for cytidine derivatives in SmPNP2 studies) .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm the exact mass (e.g., 323.0524 Da for Cytidine 2'-phosphate(2-)) and fragmentation patterns. Use electrospray ionization (ESI) in negative ion mode for phosphorylated compounds .

- Nuclear Magnetic Resonance (NMR): Assign the 2'-phosphate position via ¹H-³¹P correlation experiments and compare chemical shifts to reference databases for cytidine derivatives .

Q. How can researchers differentiate Cytidine 2'-phosphate(2-) from structurally similar cytidine derivatives (e.g., 3'-phosphate or cyclic phosphate isomers)?

Structural differentiation requires:

- Enzymatic assays: Use phosphatases with positional specificity (e.g., alkaline phosphatase for 3'-phosphate cleavage) to assess reactivity .

- Ion-pair chromatography: Adjust buffer systems (e.g., tetrabutylammonium acetate) to resolve positional isomers based on phosphate group interaction with the stationary phase .

- 2D-NMR: Analyze through-space correlations (NOESY) and through-bond couplings (HSQC) to map phosphate group orientation relative to the ribose ring .

Advanced Research Questions

Q. What experimental strategies are used to determine the binding affinity and kinetic parameters of Cytidine 2'-phosphate(2-) with enzymes (e.g., ribonucleases or transferases)?

To characterize enzyme interactions:

- Michaelis-Menten kinetics: Perform coupled assays (e.g., PmST1 sialidase activity) under pseudo-first-order conditions. Vary Cytidine 2'-phosphate(2-) concentrations while maintaining excess enzyme to avoid violating Michaelis-Menten assumptions. Use nonlinear regression to estimate and .

- Isothermal Titration Calorimetry (ITC): Directly measure binding thermodynamics (ΔH, ΔS) by titrating Cytidine 2'-phosphate(2-) into enzyme solutions. Account for buffer ionization effects (e.g., phosphate buffer interference) .

- Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip and monitor real-time binding kinetics (, ) at varying ligand concentrations .

Q. How can metabolic engineering be applied to enhance microbial production of Cytidine 2'-phosphate(2-)?

Key strategies include:

- Pathway optimization: Overexpress cytidine kinase (e.g., cdk gene) and modulate phosphate donor availability (e.g., ATP regeneration systems) in E. coli or Pichia pastoris .

- CRISPR/Cas9-mediated genome editing: Knock out competing pathways (e.g., cytidine deaminase) or integrate feedback-resistant enzymes to bypass regulatory bottlenecks .

- Fed-batch fermentation: Maintain dissolved oxygen and pH to stabilize phosphate-dependent reactions. Use in situ product removal (ISPR) to mitigate feedback inhibition .

Q. What experimental conditions critically influence the stability and reactivity of Cytidine 2'-phosphate(2-) in enzymatic assays?

- Buffer composition: Avoid high phosphate concentrations (e.g., >50 mM) to prevent non-specific binding or precipitation. Use HEPES or Tris buffers for pH 7.0–8.0 .

- Temperature control: Conduct assays at ≤25°C to minimize hydrolysis of the labile 2'-phosphate group .

- Metal ion chelation: Include EDTA (1–5 mM) to inhibit metal-dependent phosphatases that degrade the compound .

Q. How can researchers investigate the role of Cytidine 2'-phosphate(2-) in RNA modification or epigenetic regulation?

- Crosslinking and immunoprecipitation (CLIP-seq): Use UV crosslinking to capture RNA-protein complexes involving Cytidine 2'-phosphate(2-)-binding proteins .

- Stable isotope tracing: Feed cells with ¹³C-labeled cytidine and track 2'-phosphate incorporation into RNA via LC-MS/MS .

- CRISPR interference (CRISPRi): Repress putative modifying enzymes (e.g., phosphorylases) and profile transcriptomic changes using RNA-seq .

Methodological Pitfalls & Solutions

- Low challenges: For tight-binding enzymes (e.g., PmST1 with ~820 nM), use substrate concentrations near and validate with progress curve analysis to avoid underestimation .

- Metabolomic interference: In complex matrices (e.g., microbial lysates), apply solid-phase extraction (SPE) with anion-exchange cartridges to isolate phosphorylated cytidine derivatives prior to analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.